molecular formula C30H46O4 B1149784 (1R,2R,4aR,6aR,6aS,6bR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid CAS No. 173991-81-6

(1R,2R,4aR,6aR,6aS,6bR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

Cat. No.: B1149784
CAS No.: 173991-81-6
M. Wt: 471
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,4aR,6aR,6aS,6bR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid is a useful research compound. Its molecular formula is C30H46O4 and its molecular weight is 471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding and Crystal Structure

  • Title Compound Hydrogen Bonding: The research on compounds closely related to the query, such as the (+)-14bα-3-Oxoglycyrrhetinic acid, focuses on the hydrogen bonding in non-racemic triterpenoid diketo acids. This study reveals how these compounds aggregate through carboxyl-to-ketone hydrogen-bonding catemers, forming chains that extend in specific crystal directions, contributing to our understanding of molecular interactions and crystal engineering (H. W. Thompson, R. Lalancette, & Elizabeth M. Kikolski, 2006).

Biological Activities

  • Anti-inflammatory Potential

    Research on esculentoside B, a compound with a structure similar to the query, shows significant anti-inflammatory activities. This natural compound from the roots of Phytolacca acinosa Roxb demonstrates the inhibition of nitric oxide production and the suppression of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent (Fukushi Abekura et al., 2019).

  • Antiproliferative Effects on Cancer Cells

    Ursolic acid derivatives, related to the compound , exhibit antiproliferative effects against various cancer cell lines. These studies highlight the potential of such compounds in cancer therapy, with specific derivatives showing significant inhibitory effects on pancreatic cancer cell growth (Ana S. Leal et al., 2012).

Chemical Synthesis and Transformations

  • Synthetic Transformations: Studies have explored the synthesis and transformations of complex molecules, demonstrating the versatility of organic synthesis techniques. These transformations are essential for creating derivatives with potential pharmaceutical applications, as seen in the synthesis of 1,4-dihydro-4-oxo-(1)benzothieno(3,2-b)pyridine-2-carboxylic acid esters (K. Görlitzer & C. Kramer, 2000).

Novel Compound Isolation and Characterization

  • Isolation of New Saponins: Research into plant saponins has led to the isolation of new compounds from Clerodendrum serratum, contributing to the knowledge of naturally occurring substances with diverse biological properties. Such studies are pivotal for discovering new drugs based on traditional medicines (S. Bhujbal et al., 2010).

Properties

IUPAC Name

(1R,2R,4aR,6aR,6aS,6bR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-21,23-24,32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20?,21+,23?,24-,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMNTKNSMLYTKS-BAKMLKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CC([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CCC(=O)C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.